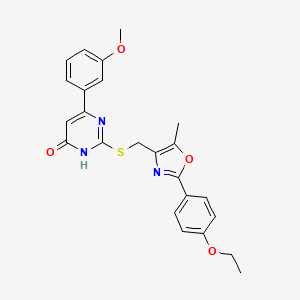![molecular formula C11H14ClN B2665101 7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197056-64-5](/img/structure/B2665101.png)
7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound features a unique spirocyclic structure, which is a common motif in many biologically active molecules. The presence of the indole ring system makes it particularly interesting for pharmaceutical and chemical research due to its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable indole derivative with a cyclopropane precursor under acidic conditions. Methanesulfonic acid (MsOH) is often used as a catalyst in these reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification steps to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield different spirocyclic amines.
Applications De Recherche Scientifique
7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, influencing different biological pathways. This compound’s spirocyclic structure allows it to fit into specific binding sites, making it a valuable scaffold for drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindole: Another spirocyclic compound with similar biological activities.
Spirooxindole: Known for its anticancer and antimicrobial properties.
Uniqueness
7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
7-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-8-3-2-4-9-10(8)12-7-11(9)5-6-11;/h2-4,12H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYINJXJYYXFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CC3)CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B2665018.png)

![benzyl (2-((2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2665022.png)





![2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2665033.png)
![3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-PROPYL-1,2,4-TRIAZOL-4-AMINE](/img/structure/B2665034.png)
![N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2665035.png)
![Methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate](/img/structure/B2665036.png)


